Synthetic Yield: Quantifying the Steric Advantage over the Ortho Isomer
The para-substitution pattern of tetra-p-tolylsilane confers a significant synthetic advantage over its ortho-substituted isomer. In a classic study of Grignard reactions with silicon tetrachloride, tetra-p-tolylsilane was obtained in a 35% yield, whereas synthesis of the more sterically hindered tetra-o-tolylsilane yielded 0% under identical conditions [1]. This stark difference underscores the importance of regiochemistry for successful synthesis and scalability.
| Evidence Dimension | Synthetic Yield (via Grignard Reaction) |
|---|---|
| Target Compound Data | 35% yield |
| Comparator Or Baseline | Tetra-o-tolylsilane: 0% yield |
| Quantified Difference | A 35 percentage point difference (0% vs. 35%) |
| Conditions | Reaction of silicon tetrachloride with p-tolylmagnesium bromide vs. o-tolylmagnesium bromide. |
Why This Matters
This data directly impacts procurement for synthesis; the para isomer is a viable, preparable target, whereas the ortho isomer is synthetically inaccessible via this standard route, making the p-tolyl variant the only practical choice for a methyl-substituted tetraarylsilane scaffold.
- [1] Schumb, W. C., & Saffer, C. M. (1939). Studies in Silico-Organic Compounds. VII. The Preparation and Properties of Certain Substituted Silanes. Journal of the American Chemical Society, 61(2), 363-366. View Source
